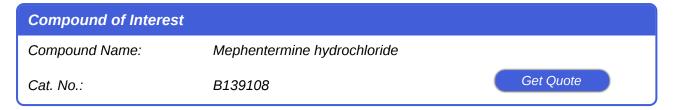


Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Mephentermine Hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Mephentermine Hydrochloride** in pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Mephentermine is a sympathomimetic amine, structurally related to amphetamine and methamphetamine, and is used to maintain blood pressure in hypotensive states.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Mephentermine in pharmaceutical dosage forms. This application note describes a validated RP-HPLC method for the determination of **Mephentermine Hydrochloride**. The method is simple, precise, and accurate, making it suitable for routine analysis.

Principle

The chromatographic separation is achieved on a C18 stationary phase. **Mephentermine Hydrochloride** is quantified using a UV detector. The method relies on the principle of reversephase chromatography, where the separation is based on the hydrophobic partitioning of the
analyte between the non-polar stationary phase and the polar mobile phase.[3]



Experimental Protocol Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: Chromatographic Conditions

Parameter	Specification	
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Acetonitrile, Water, and Phosphoric Acid.[4][5] A common starting ratio is a mixture of an organic solvent like acetonitrile or methanol with water or a buffer. For example, a mixture of Methanol, Acetonitrile, and Water (40:40:20 v/v/v) can be used.[3]	
Flow Rate	1.0 mL/min	
Column Temperature	Ambient (or controlled at 25 °C)	
Detection Wavelength	263 nm[3][6]	
Injection Volume	20 μL	
Run Time	Approximately 10 minutes	

Reagents and Materials

- Mephentermine Hydrochloride Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Phosphoric Acid (AR Grade)
- Water (HPLC Grade/Milli-Q or equivalent)



Sample containing Mephentermine Hydrochloride

Preparation of Solutions

3.3.1. Mobile Phase Preparation

Prepare a filtered and degassed mixture of the chosen mobile phase components. For example, a mixture of 400 mL of Methanol, 400 mL of Acetonitrile, and 200 mL of Water.[3]

3.3.2. Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of **Mephentermine Hydrochloride** Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

3.3.3. Sample Solution Preparation

Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to a specific amount of **Mephentermine Hydrochloride** into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[7] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 2: Summary of Method Validation Parameters



Parameter	Typical Acceptance Criteria	Example Result
Specificity	No interference from excipients or degradation products at the retention time of Mephentermine.	The method is specific.
Linearity (r²)	≥ 0.999	0.9995
Range	e.g., 50 - 150 μg/mL.[3]	50 - 150 μg/mL
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%)	< 1.0%
LOD	Signal-to-Noise ratio of 3:1	0.1 μg/mL
LOQ	Signal-to-Noise ratio of 10:1	0.3 μg/mL
Robustness	No significant change in results with small, deliberate variations in method parameters.	The method is robust.

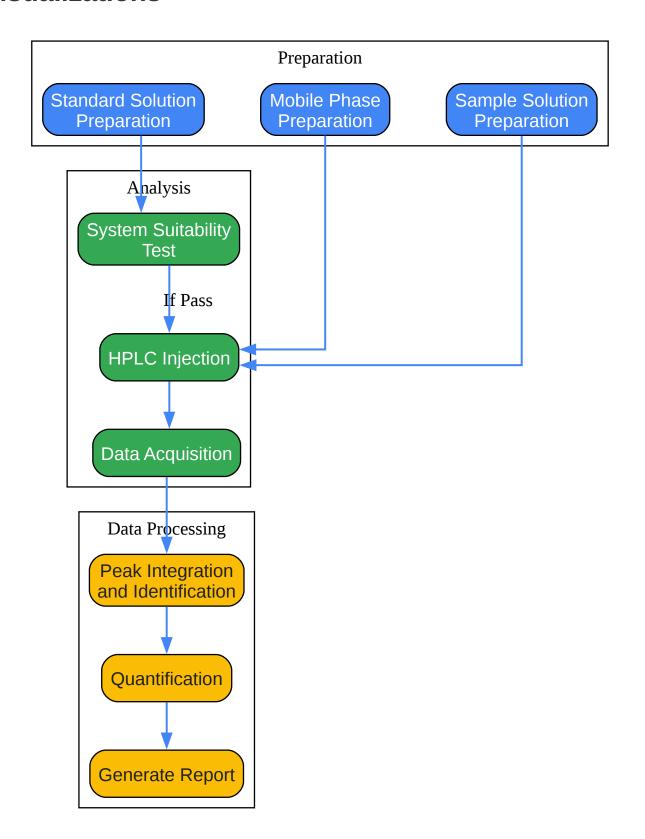
Data Presentation

Table 3: System Suitability Test Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	T ≤ 2.0	1.2
Theoretical Plates (N)	N ≥ 2000	> 3000
Relative Standard Deviation (%RSD) of Peak Areas	≤ 2.0% (for n=6 injections)	< 1.0%



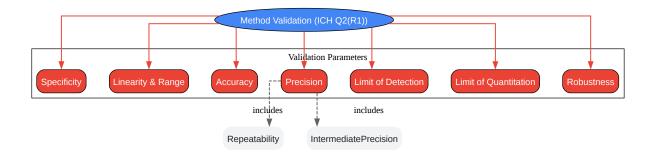
Visualizations



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Caption: Experimental workflow for the HPLC analysis of Mephentermine Hydrochloride.



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Caption: Logical relationship of parameters for HPLC method validation.

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